molecular formula C18H18N2O4 B2900186 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1448027-50-6

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2900186
CAS RN: 1448027-50-6
M. Wt: 326.352
InChI Key: QEKVHEBZNRNMMO-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a class of compounds that have been studied for their potential anticancer activity . They have been shown to inhibit PI3K and VEGFR-2, which are important enzymes in cancer cell signaling .


Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the use of 1 H-NMR, 13 C-NMR, elemental analysis, and IR to confirm the structures of the produced compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is typically confirmed using techniques such as 1 H-NMR, 13 C-NMR, elemental analysis, and IR .


Chemical Reactions Analysis

The chemical reactivity of benzofurans has been studied extensively . These compounds are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems.

Mechanism of Action

BHPI works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in a variety of cellular processes, including cell proliferation and differentiation, and has been implicated in the development of several diseases. By inhibiting GSK-3β, BHPI can modulate these cellular processes and potentially treat diseases that are associated with GSK-3β dysregulation.
Biochemical and Physiological Effects:
BHPI has been shown to have several biochemical and physiological effects. In addition to its neuroprotective and anti-tumor properties, BHPI has also been shown to have anti-inflammatory effects. BHPI has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BHPI in lab experiments is its specificity for GSK-3β. BHPI has been shown to have minimal activity against other kinases, which reduces the risk of off-target effects. However, one limitation of using BHPI is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research involving BHPI. One potential direction is to study its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another potential direction is to develop more soluble analogs of BHPI that can be more easily used in lab experiments. Finally, further research is needed to fully understand the mechanism of action of BHPI and its potential therapeutic applications.

Synthesis Methods

BHPI can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the preparation of 2-bromo-2-cyclopropylacetic acid, which is then reacted with benzofuran-2-boronic acid to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride and sodium carbonate to form the final product, BHPI.

Scientific Research Applications

BHPI has been studied for its potential applications in a variety of scientific fields. In the field of neuroscience, BHPI has been shown to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. BHPI has also been studied for its potential to treat cancer, as it has been shown to have anti-tumor properties.

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-14(17-9-12-3-1-2-4-15(12)23-17)7-8-19-18(22)13-10-16(24-20-13)11-5-6-11/h1-4,9-11,14,21H,5-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKVHEBZNRNMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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